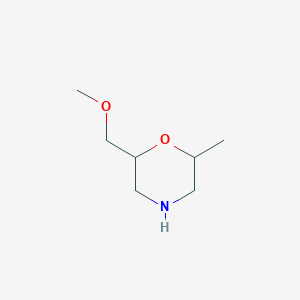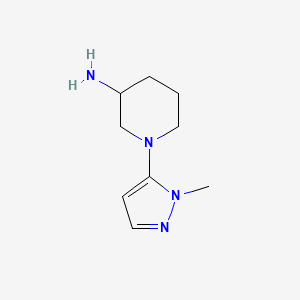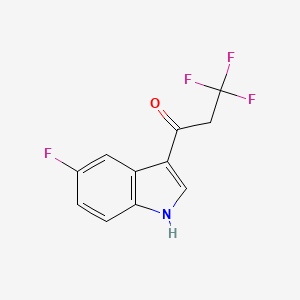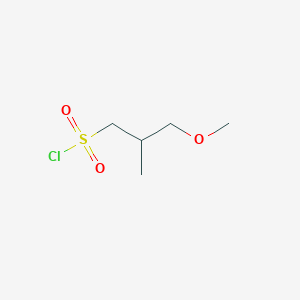![molecular formula C11H14N2O3 B1426895 (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol CAS No. 1568191-65-0](/img/structure/B1426895.png)
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, also known as 3-nitrophenylmethylpyrrolidin-3-ol (3-NPMP), is an organic compound belonging to the class of nitro-containing pyrrolidin-3-ols. It is a colorless, crystalline solid with a molecular formula of C10H14N2O3 and a molecular weight of 206.23 g/mol. 3-NPMP is an important synthetic intermediate for various pharmaceuticals, as well as for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Organocatalytic Applications
- Catalysis in Asymmetric Michael Addition : A derivative of a new chiral organocatalyst, closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, effectively catalyzed asymmetric Michael addition reactions with excellent enantioselectivities (Cui Yan-fang, 2008).
Synthesis and Characterization
- Pyrrolidine Chemistry and Synthesis : A study highlighted the significance of pyrrolidines in medicine and industry, for applications like dyes or agrochemical substances. A specific reaction demonstrated the synthesis of a single product closely related to the target compound (Magdalena Żmigrodzka et al., 2022).
- Stereoselective Synthetic Processes : A paper described the development of a stereoselective process for the preparation of a key intermediate closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, vital for the production of an antibiotic (T. Fleck et al., 2003).
Application in Medicinal Chemistry
- Calcium Antagonist Stereoselectivity : A study synthesized enantiomers of a compound similar to the target molecule, evaluating their binding affinity and vasodilating activity. The study provides insights into the stereoselectivity of antagonism in nifedipine derivatives (K. Tamazawa et al., 1986).
Catalysis and Structural Chemistry
- Enantioselective Catalysis and Structural Studies : Research focused on the preparation and structural chemistry of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, providing insights into the application of these compounds in asymmetric Grignard cross-coupling reactions (U. Nagel, H. Nedden, 1997).
Pharmacological Research
- Synthesis of Reduction-Resistant Spin Labels : A study reported the synthesis of a reduction-resistant analog of a compound related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, which has applications in magnetic resonance spectroscopy and imaging in biomedical research (S. Dobrynin et al., 2021).
Propiedades
IUPAC Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWGWDXLPFRKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




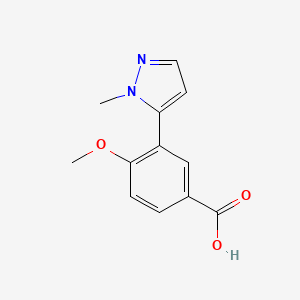
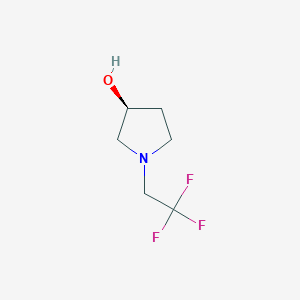
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
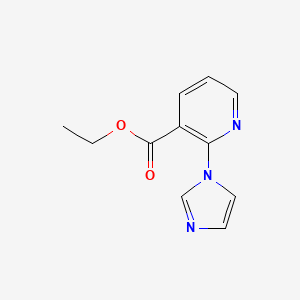

![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
